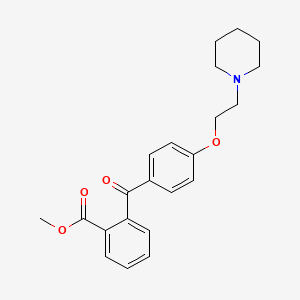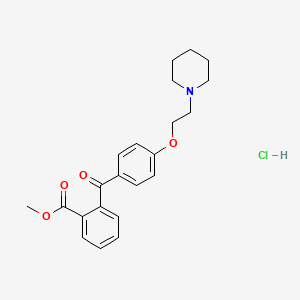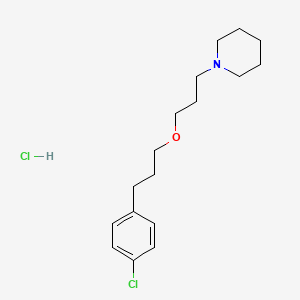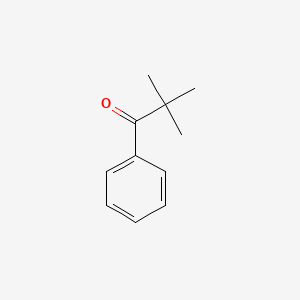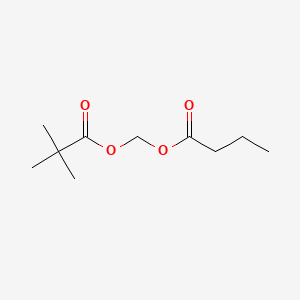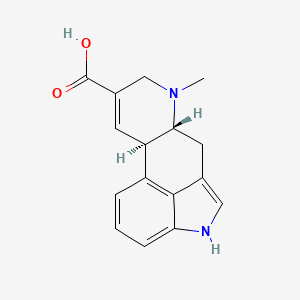
帕斯帕酸
描述
Paspalic acid is a molecule with the molecular formula C16H16N2O2 . It is an indole derivative and is considered a part of the ergot alkaloids . Ergot alkaloids are produced by a wide range of fungi and are medically important due to their significant effect on the central nervous system of mammals .
Synthesis Analysis
The biosynthetic pathways to Paspalic acid start with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), which is derived from mevalonic acid . This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . Paspalic acid can be converted to lysergic acid either by the action of isomerase or by spontaneous rearrangements .
Molecular Structure Analysis
The Paspalic acid molecule contains a total of 39 bonds. There are 23 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds .
Chemical Reactions Analysis
Paspalic acid is involved in the biosynthesis of ergot alkaloids. It is isomerized enzymatically or spontaneously to d-lysergic acid, which serves as the acyl component of ergoamides, ergopeptines, and ergopeptams . Capillary zone electrophoresis (CZE) has been used to determine lysergic acid, iso-lysergic acid, and the related paspalic acid in reaction mixtures .
Physical And Chemical Properties Analysis
Paspalic acid has a density of 1.4±0.1 g/cm3, a boiling point of 536.1±50.0 °C at 760 mmHg, and a flash point of 278.0±30.1 °C . It has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 197.5±3.0 cm3 .
科学研究应用
生物合成和化学分析
- 用于药代动力学研究的放射标记:用氚(³H)或碳-14(¹⁴C)标记的帕斯帕酸被生物合成制备,并用作放射标记的肽麦角生物碱的化学合成中的关键中间体。这对于药代动力学和代谢研究至关重要(Schreier,1976)。
- 毛细管区域电泳分析:帕斯帕酸以及麦角酸和异麦角酸已经使用毛细管区域电泳结合紫外线和质谱检测进行分析。这种方法对于制造过程中的质量控制非常重要(Himmelsbach, Ferdig, & Rohrer, 2014)。
农业和植物研究
- 植物再生和组织培养:对帕斯帕属植物(而非直接对帕斯帕酸)的研究涉及开发组织培养再生方案,并研究各种处理对植物生长的影响。这包括研究腐殖酸和氨基酸对帕斯帕草坪生长和质量的影响(Cardona & Duncan, 1997; El-Sayed, Shahin, El-Deen, & El-Fadaly, 2017)。
- 除草剂对帕斯帕属植物的影响:已经进行了研究,以了解除草剂对由不同帕斯帕属植物构成的本地牧草的影响,旨在将其适应无耕作系统或引入饲草物种(Ferri,Eltz和Lopes,2001)。
微生物和发酵过程
- 麦角生物碱生产:对产生帕斯帕酸的帕斯帕角菌的研究重点放在优化发酵过程以生产麦角酸及其衍生物上。这对于这些化合物的工业规模生产至关重要(Hu et al., 2023; Arcamone et al., 1960)。
未来方向
Recent research has focused on increasing the production of lysergic acid, a derivative of Paspalic acid, for the industrial production of ergot alkaloids . Engineered variants of the enzyme Clavine oxidase (CloA), which catalyzes the formation of lysergic acid from Paspalic acid, have been shown to produce lysergic acid at levels exceeding that of wildtype CloA orthologs .
属性
IUPAC Name |
(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCJTROKRDRBW-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203672 | |
| Record name | Paspalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paspalic acid | |
CAS RN |
5516-88-1 | |
| Record name | Paspalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5516-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paspalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005516881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paspalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PASPALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P81DUK4Q2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




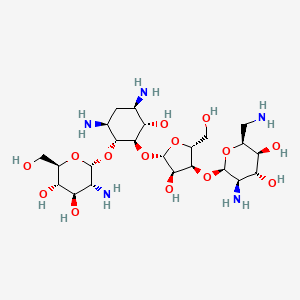


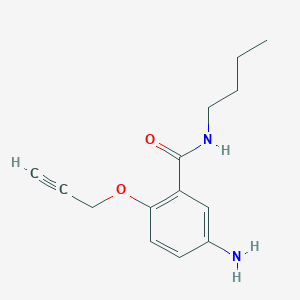



![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)
